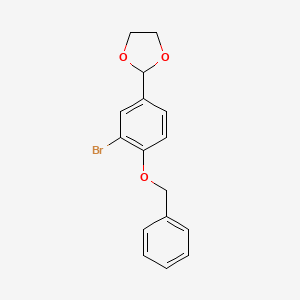

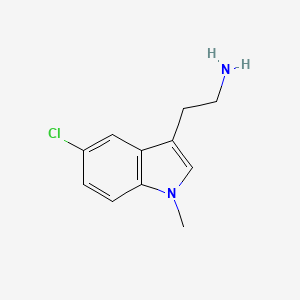

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives are compounds with significant therapeutic potential, particularly as anticancer agents. The compound “2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane” can be utilized in the synthesis of these derivatives. By reacting ortho-phenylenediamines with benzaldehydes, researchers can obtain benzimidazole compounds with high yield and efficiency. These derivatives have been shown to exhibit anticancer activity against various cancer cell lines, including lung, breast, and prostate cancer cells .

Chiral Building Blocks in Drug Synthesis

The chiral nature of “2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane” makes it a valuable building block in the synthesis of biologically active compounds. It can be used to create natural products and pharmaceuticals with specific enantiomeric properties, which is crucial for the development of drugs with desired efficacy and reduced side effects.

Catalyst in Organic Reactions

This compound can act as a catalyst in various organic reactions, including the epoxidation of alkenes and the ring-opening of epoxides. Its reactivity can be harnessed to facilitate transformations that are essential in the synthesis of complex organic molecules.

Antimicrobial and Antioxidant Applications

“2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane” can be part of the synthesis of Schiff base ligands, which have shown promising antimicrobial and antioxidant properties. These ligands can be synthesized through a condensation reaction and have potential applications in combating microbial infections and oxidative stress-related diseases .

Inhibition of Enzymatic Activity

The compound has been found to inhibit the activity of various enzymes, such as cytochrome P450 and cyclooxygenase. This inhibition is achieved by forming covalent adducts with the active sites of these enzymes, which can be leveraged in the development of enzyme inhibitors for therapeutic purposes.

Modulation of Receptor Activity

It has also been reported to modulate the activity of receptors, such as the GABA-A receptor, by forming covalent adducts with their ligand-binding sites. This modulation can be explored for the development of new pharmacological agents that target specific receptors for the treatment of neurological disorders.

properties

IUPAC Name |

2-(3-bromo-4-phenylmethoxyphenyl)-1,3-dioxolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c17-14-10-13(16-18-8-9-19-16)6-7-15(14)20-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUVWMNIQUXXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Benzyloxy)-3-bromophenyl)-1,3-dioxolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)

![(7R,8aS)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-7-ol dihydrochloride](/img/structure/B6334469.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)

![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)

![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)